molecular formula C17H22OS B4928345 1-[4-(isopropylthio)butoxy]naphthalene

1-[4-(isopropylthio)butoxy]naphthalene

Cat. No. B4928345
M. Wt: 274.4 g/mol
InChI Key: MYQHTBYQKJMEGL-UHFFFAOYSA-N
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Description

1-[4-(isopropylthio)butoxy]naphthalene, also known as IPBNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPBNO is a naphthalene derivative that is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 1-[4-(isopropylthio)butoxy]naphthalene is not fully understood, but it is believed to involve the interaction with specific proteins and enzymes in cells. 1-[4-(isopropylthio)butoxy]naphthalene has been shown to bind to certain proteins and enzymes, leading to changes in their activity and function. This interaction can result in various cellular responses, including changes in gene expression, cell signaling, and metabolism.
Biochemical and Physiological Effects:
1-[4-(isopropylthio)butoxy]naphthalene has been shown to have various biochemical and physiological effects in cells and organisms. In cells, 1-[4-(isopropylthio)butoxy]naphthalene has been shown to induce changes in gene expression, alter cell signaling pathways, and affect cellular metabolism. In organisms, 1-[4-(isopropylthio)butoxy]naphthalene has been shown to have effects on behavior, reproduction, and development.

Advantages and Limitations for Lab Experiments

1-[4-(isopropylthio)butoxy]naphthalene has several advantages and limitations for laboratory experiments. One advantage is its unique structural features, which make it a useful building block for the synthesis of various compounds. Another advantage is its potential as a fluorescent probe for imaging cellular structures and processes. However, one limitation is its potential toxicity, which can affect the viability of cells and organisms.

Future Directions

There are several future directions for research on 1-[4-(isopropylthio)butoxy]naphthalene. One direction is to further explore its mechanism of action and the specific proteins and enzymes it interacts with in cells. Another direction is to investigate its potential as a drug candidate for various diseases. Additionally, research can be conducted to optimize its synthesis method and purification techniques to improve its yield and purity. Finally, research can be conducted to develop new applications for 1-[4-(isopropylthio)butoxy]naphthalene in various scientific fields.

Synthesis Methods

1-[4-(isopropylthio)butoxy]naphthalene is synthesized using a specific method that involves the reaction between 1-naphthol and 4-isopropylthiobutyl chloride in the presence of a base such as potassium carbonate. The reaction produces 1-[4-(isopropylthio)butoxy]naphthalene as a white solid that can be purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

1-[4-(isopropylthio)butoxy]naphthalene has been studied for its potential applications in various scientific fields, including chemistry, biology, and pharmacology. In chemistry, 1-[4-(isopropylthio)butoxy]naphthalene has been used as a building block for the synthesis of various compounds due to its unique structural features. In biology, 1-[4-(isopropylthio)butoxy]naphthalene has been studied for its potential as a fluorescent probe for imaging cellular structures and processes. In pharmacology, 1-[4-(isopropylthio)butoxy]naphthalene has been studied for its potential as a drug candidate for various diseases.

properties

IUPAC Name

1-(4-propan-2-ylsulfanylbutoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22OS/c1-14(2)19-13-6-5-12-18-17-11-7-9-15-8-3-4-10-16(15)17/h3-4,7-11,14H,5-6,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQHTBYQKJMEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propan-2-ylsulfanylbutoxy)naphthalene

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